molecular formula C8H10N2 B569280 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine CAS No. 654676-62-7

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine

Cat. No.: B569280
CAS No.: 654676-62-7
M. Wt: 134.182
InChI Key: FEBSOMPLLSUUSE-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine is a heterocyclic compound that features a fused cyclopentane and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine can be achieved through several methods. One notable method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically proceeds under mild conditions and involves the formation of intermediate compounds that undergo further transformations to yield the target compound.

Another approach involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine . This method allows for the synthesis of various derivatives of this compound by modifying the substituents on the starting materials.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the choice of catalysts and solvents plays a crucial role in achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Scientific Research Applications

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinase FGFR1 by binding to the active site and preventing substrate phosphorylation . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system and the presence of an amine group, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-4-6-2-1-3-10-8(6)5-7/h1-3,7H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBSOMPLLSUUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984078
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654676-62-7
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (1.50 ml, 10.79 mmol) is added to a cooled (0° C.) solution of 6,7-dihydro-5H-[1]pyrindine-6-carboxylic acid hydrochloride (1.00 g, 5.02 mmol) in acetone (8 ml) and water (1.6 ml), followed by dropwise addition of ethyl chloroformate (0.721 ml, 7.54 mmol) over S minutes. The reaction is stirred at 0° C. for 50 minutes, then a solution of sodium azide (0.521 g, 8.04 mmol) in water (3 ml) is added. After 1.5 hours, the reaction is poured into brine and extracted with ether. The combined ether extracts are dried (Na2SO4) and evaporated. The residue is taken into toluene (40 ml) and gradually heated to 100° C. until gas evolution ceases. The solvent is evaporated, the residue taken into 6N hydrochloric acid and heated to reflux for 16 hours. After evaporation, the crude hydrochloride salt is taken into MeOH and polymer supported trisamine (10 g) is added, followed by decolourising charcoal. The suspension is filtered through a Celite™ filter pad and the filtrate evaporated. The resultant material is purified by flash column chromatography (20:1 CH2Cl2-MeOH containing 1% triethylamine elution) to afford 6,7-dihydro-5H-[1]pyrindin-6-ylamine. δH 2.65 (1H dd J 15.9 5.1), 2.74 (1H dd J 16.6 5.1), 3.15 (1H dd J 16.1 7.0), 3.23 (1H dd J 16.6 7.0), 3.83 (1H m), 6.97 (1H dd J 6.9 4.8), 7.42 (1H d J 6.9), 8.28 (1H d J 4.8).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.6 mL
Type
solvent
Reaction Step Two
Quantity
0.721 mL
Type
reactant
Reaction Step Three
Quantity
0.521 g
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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